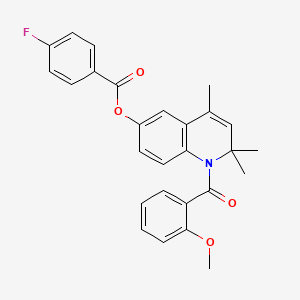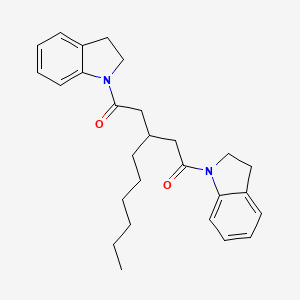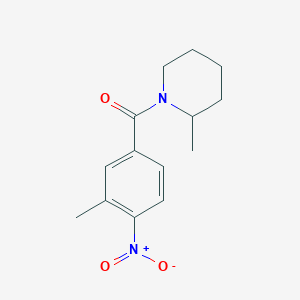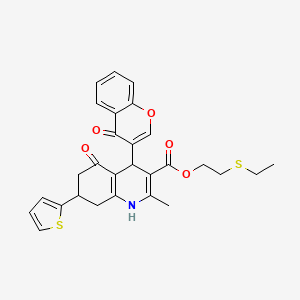![molecular formula C21H16Cl2N4O2S B11635657 4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide is a complex organic compound that features a quinoxaline core substituted with a chlorophenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoxaline core, followed by the introduction of the chlorophenyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions could introduce different aromatic or aliphatic groups.
Scientific Research Applications
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-sulfamoylphenyl)benzamide: Shares structural similarities but differs in its functional groups.
4-Chlorothiophenol: Contains a chlorophenyl group but lacks the quinoxaline core.
Fenvalerate: A pesticide with a chlorophenyl group but different overall structure.
Uniqueness
4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups and the quinoxaline core, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H16Cl2N4O2S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloroanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-13-2-11-18-19(12-13)26-20(24-16-7-3-14(22)4-8-16)21(25-18)27-30(28,29)17-9-5-15(23)6-10-17/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
KCUNDWXAEXGZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)

![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B11635595.png)
![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
![2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)

![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635652.png)
